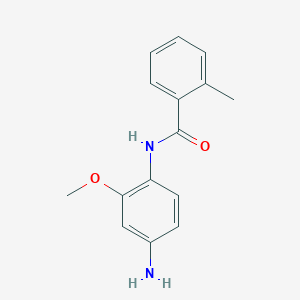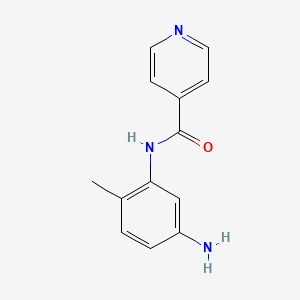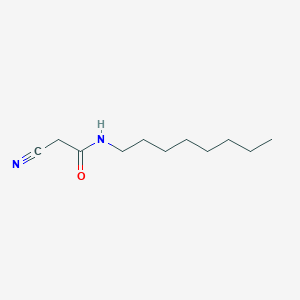
2-cyano-N-octylacetamide
Vue d'ensemble
Description
2-cyano-N-octylacetamide is an organic compound with the molecular formula C11H20N2O It is a nitrile derivative containing both a cyano group and an amide group
Applications De Recherche Scientifique
2-cyano-N-octylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as dynole 34-2 and dynole 2-24, act on the g domain of dynamin . Dynamin is a large GTPase with roles in membrane fission during clathrin-mediated endocytosis, in actin dynamics, and in cytokinesis .
Mode of Action
It’s synthesized by reacting octylamine with ethyl cyanoacetate . This suggests that it might interact with its targets through the cyano and acetamide groups.
Biochemical Pathways
Compounds like dynole 34-2 and dynole 2-24, which act on the g domain of dynamin, play a crucial role in membrane fission during clathrin-mediated endocytosis (cme), actin dynamics, and cytokinesis . Therefore, it’s plausible that 2-cyano-N-octylacetamide might affect similar pathways.
Pharmacokinetics
Its molecular weight of 19629 suggests that it could potentially be absorbed and distributed in the body
Result of Action
Given its potential interaction with the g domain of dynamin, it might influence membrane fission during clathrin-mediated endocytosis, actin dynamics, and cytokinesis .
Analyse Biochimique
Biochemical Properties
2-cyano-N-octylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme dynamin, a large GTPase involved in membrane fission during clathrin-mediated endocytosis, actin dynamics, and cytokinesis . The compound acts on the dynamin G domain and is not GTP competitive . This interaction is crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with dynamin affects membrane fission, which is essential for endocytosis and other cellular processes . Additionally, it has been observed to impact actin dynamics and cytokinesis, further highlighting its importance in cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the G domain of dynamin, leading to its activation or inhibition depending on the context . This binding interaction is crucial for the compound’s effects on membrane fission and other cellular processes. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, affecting its long-term efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the need for careful monitoring of the compound’s stability and degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . It is essential to determine the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are important for understanding its overall impact on cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its therapeutic potential and toxicity . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biomedical applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall efficacy
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-cyano-N-octylacetamide can be synthesized through several methods. One common approach involves the reaction of octylamine with ethyl cyanoacetate. This reaction typically occurs under mild conditions and can be catalyzed by palladium . The reaction proceeds via a radical intermediate, making it suitable for late-stage functionalization .
Another method involves the direct carbonylation of bromoacetonitrile using a palladium catalyst. This method is efficient and convenient, providing high yields of the target compound under mild conditions .
Industrial Production Methods
Industrial production of this compound often utilizes the same synthetic routes as laboratory methods but on a larger scale. The use of palladium-catalyzed reactions is particularly advantageous due to the high efficiency and scalability of these processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-cyano-N-octylacetamide undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the amide group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides and esters.
Comparaison Avec Des Composés Similaires
2-cyano-N-octylacetamide can be compared with other nitrile and amide derivatives:
2-cyano-N-acetamide: Similar structure but lacks the octyl group, making it less hydrophobic.
2-cyanoacetate: Contains an ester group instead of an amide group, leading to different reactivity and applications.
Octylamine: Lacks the cyano and amide groups, making it less versatile in chemical reactions.
The presence of both the cyano and octyl groups in this compound makes it unique and versatile for various applications in chemistry and industry.
Propriétés
IUPAC Name |
2-cyano-N-octylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-2-3-4-5-6-7-10-13-11(14)8-9-12/h2-8,10H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXZSEPGWGOYCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367945 | |
| Record name | 2-cyano-N-octyl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39581-22-1 | |
| Record name | 2-Cyano-N-octylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39581-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-cyano-N-octyl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide](/img/structure/B1299480.png)
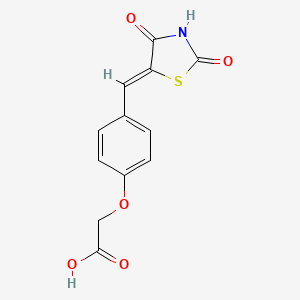
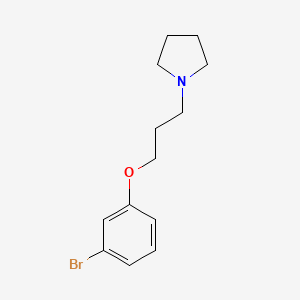
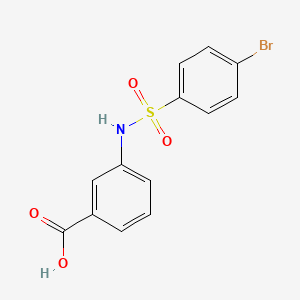


![1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299505.png)
![1-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B1299506.png)

![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B1299510.png)

